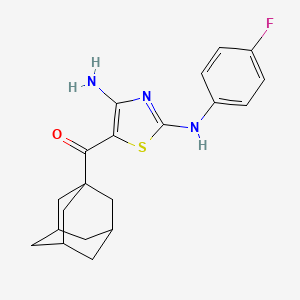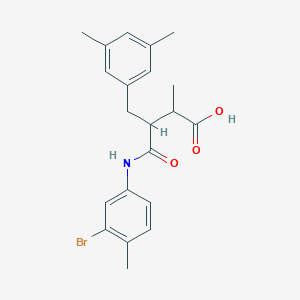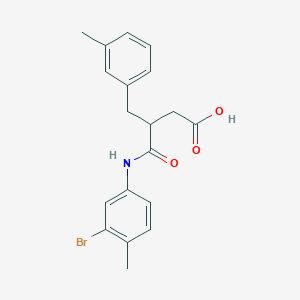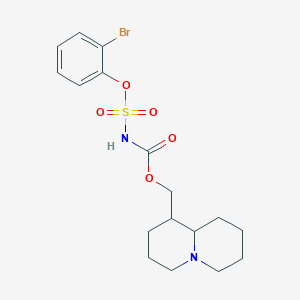![molecular formula C22H17Cl2NO3 B4307679 4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate](/img/structure/B4307679.png)
4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate
Overview
Description
4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate is an organic compound characterized by the presence of chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with an amine derivative under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to form the acid chloride, which then reacts with the amine to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoic acid: A precursor in the synthesis of 4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate.
4-chlorobenzamide: Another related compound with similar structural features.
4-chlorobenzyl alcohol: Shares the chlorobenzoyl group but differs in functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[4-[1-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO3/c1-14(25-21(26)16-2-8-18(23)9-3-16)15-6-12-20(13-7-15)28-22(27)17-4-10-19(24)11-5-17/h2-14H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGBARLAHWPQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-benzyl-1-(2-methylprop-2-en-1-yl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4307603.png)
![ethyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B4307606.png)
![2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4307610.png)

![3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4307614.png)
![3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID](/img/structure/B4307632.png)
![3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID](/img/structure/B4307639.png)


![5-{(Z)-1-[3-(1-ADAMANTYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B4307669.png)


![N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4307692.png)
![N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE](/img/structure/B4307698.png)
